(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Overview
Description
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic organic compound that features a cyclopentane ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of reducing agents like lithium aluminum hydride or sodium borohydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or high-pressure reduction techniques. These methods allow for the efficient production of the compound in larger quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or amines can be used to substitute the hydroxyl group under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3aR,5s,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: This compound is structurally similar but has a different substitution pattern.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in the fused ring system.
Uniqueness
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is unique due to its specific stereochemistry and the presence of both a cyclopentane and a pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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